molecular formula C10H7F3N2S B8432367 Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester

Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester

Cat. No. B8432367
M. Wt: 244.24 g/mol
InChI Key: SSEBBDRJWCZXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester is a useful research compound. Its molecular formula is C10H7F3N2S and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester

Molecular Formula

C10H7F3N2S

Molecular Weight

244.24 g/mol

IUPAC Name

[6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl] thiocyanate

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-4-8-6(1-2-15-8)3-9(7)16-5-14/h3-4,15H,1-2H2

InChI Key

SSEBBDRJWCZXIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)SC#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trifluoromethylindoline (D1) (9.7 g, 52 mmol) and potassium thiocyanate (10.09 g, 104 mmol) in methanol (200 ml) was treated with a solution of bromine (2.82 ml, 55 mmol) in methanol (35 ml) dropwise over 0.5 h at −5-0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight then evaporated to dryness. The residue was partitioned between aqueous K2CO3 (100 ml) and dichloromethane (3×100 ml). The combined extracts were dried (Na2SO4) and evaporated and the residue chromatographed on silica using 2-30% ethyl acetate/petroleum ether as eluant to afford the title compound (9.1 g, 72%) as a yellow solid
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
72%

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